

A Comparative Guide to Next-Generation and First-Generation TEAD Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

The transcriptional enhanced associate domain (TEAD) family of proteins has emerged as a critical node in cancer signaling, acting as the downstream effectors of the Hippo pathway. The interaction between TEAD and its co-activators, YAP and TAZ, is a key driver of cell proliferation and survival in various cancers. This has led to the development of small molecule inhibitors targeting this interaction. This guide provides a comparative analysis of a next-generation TEAD inhibitor, exemplified by SPR1, against a panel of first-generation inhibitors, including K-975, VT-104, IK-930, and Verteporfin.

Data Presentation In Vitro Potency and Efficacy

The following table summarizes the in vitro activity of selected TEAD inhibitors across different cancer cell lines. The data highlights the nanomolar potency of both first and next-generation inhibitors in disrupting TEAD-dependent cellular processes.



Inhibitor	Target	Cell Line	Assay Type	IC50/GI50 (nM)	Reference
SPR1 (Next- Gen)	TEAD1/4 preferential	Multiple TEAD- dependent cell lines	Cell Viability	Low nM	[1][2]
K-975 (First- Gen)	Pan-TEAD (covalent)	NCI-H226	Cell Proliferation	~20	[3]
VT-104 (First- Gen)	Pan-TEAD	NCI-H226	Cell Proliferation	3.2	[4]
IK-930 (First- Gen)	TEAD1- selective	NCI-H2052	Cell Proliferation (GI50)	41	[5]
IAG933 (Next-Gen)	Pan-TEAD PPI Disruptor	MSTO-211H, NCI-H226	TEAD Target Gene Expression	11-26	[6]
Verteporfin (First-Gen)	YAP-TEAD Interaction	Various	YAP-TEAD Luciferase Reporter	544	[7]

In Vivo Efficacy

The in vivo anti-tumor activity of these inhibitors is a critical determinant of their therapeutic potential. The table below outlines the tumor growth inhibition (TGI) observed in preclinical xenograft models.



Inhibitor	Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
SPR1 (Next- Gen)	Multiple tumor models	Not specified	Tumor regression in large established tumors	[1]
K-975 (First- Gen)	NCI-H226 Xenograft	10-300 mg/kg, p.o. twice daily for 14 days	Significant tumor growth inhibition	[3]
VT-104 (First- Gen)	NCI-H226 CDX Model	3 mg/kg, p.o. once daily	102%	[8][9]
IAG933 (Next- Gen)	MSTO-211H Xenograft	30 and 100 mg/kg, p.o. once daily	>100%	[10]

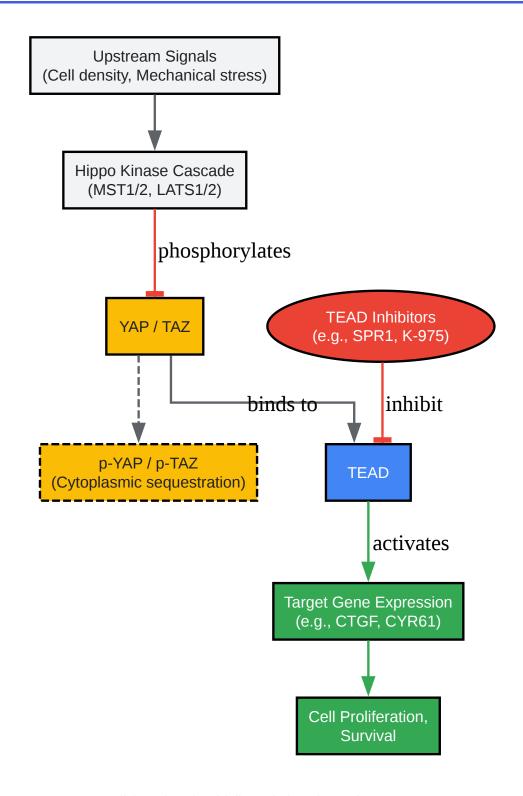
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Hippo Signaling Pathway and TEAD Inhibition

The Hippo pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation is a hallmark of many cancers. TEAD inhibitors primarily act by disrupting the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes.





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Hippo pathway and TEAD inhibitor action.

Experimental Workflow for In Vivo Xenograft Study



This diagram illustrates the typical workflow for assessing the in vivo efficacy of TEAD inhibitors using a cancer cell line-derived xenograft (CDX) model.



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